molecular formula C10H20ClN B6610995 1,1-dimethyl-7-azaspiro[3.5]nonane hydrochloride CAS No. 2866335-76-2

1,1-dimethyl-7-azaspiro[3.5]nonane hydrochloride

Cat. No. B6610995
CAS RN: 2866335-76-2
M. Wt: 189.72 g/mol
InChI Key: XJIGMFDQXDNRLG-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1,1-Dimethyl-7-azaspiro[3.5]nonane hydrochloride, also known as DMASPN, is a cyclic amine-based compound often used in scientific research. It is a chiral compound with a unique structure that has been found to have a wide range of applications in laboratory experiments.

Scientific Research Applications

1,1-Dimethyl-7-azaspiro[3.5]nonane hydrochloride has been used in a wide range of scientific research applications. It has been used as a chiral auxiliary in asymmetric synthesis, as a ligand for the preparation of metal complexes, and as a building block for the synthesis of peptides and peptidomimetics. In addition, 1,1-dimethyl-7-azaspiro[3.5]nonane hydrochloride has been used in the study of enzyme-catalyzed reactions, as well as in studies of the structure and function of proteins.

Mechanism of Action

The exact mechanism of action of 1,1-dimethyl-7-azaspiro[3.5]nonane hydrochloride is not fully understood. However, it is believed that the unique structure of the compound allows it to interact with the active sites of enzymes and other proteins, thus modulating their activity. In addition, the chirality of the compound is thought to be important in its ability to interact with proteins, as the chiral centers can interact with the specific binding sites of proteins.
Biochemical and Physiological Effects
The biochemical and physiological effects of 1,1-dimethyl-7-azaspiro[3.5]nonane hydrochloride have not been extensively studied. However, it has been suggested that the compound may have an inhibitory effect on certain enzymes, such as the enzyme acetylcholinesterase. In addition, the compound has been found to have an inhibitory effect on the activity of certain proteins, such as the protein kinase A.

Advantages and Limitations for Lab Experiments

1,1-Dimethyl-7-azaspiro[3.5]nonane hydrochloride has several advantages for use in laboratory experiments. The compound is relatively easy to synthesize, and it is also relatively stable, making it suitable for long-term storage. In addition, the compound is soluble in a variety of solvents, making it easy to use in a variety of experiments. However, the compound is also relatively expensive, and the synthesis process can be time-consuming.

Future Directions

1,1-Dimethyl-7-azaspiro[3.5]nonane hydrochloride has potential for further research and development in a variety of areas. For example, further research could be conducted to better understand the mechanism of action of the compound and its interactions with proteins. In addition, further research could be conducted to explore the potential applications of the compound in the development of new drugs and therapies. Finally, further research could be conducted to explore the potential use of the compound in the synthesis of new compounds with unique properties.

Synthesis Methods

The synthesis of 1,1-dimethyl-7-azaspiro[3.5]nonane hydrochloride is typically achieved through a two-step process. The first step involves the reaction of piperidine with an aldehyde in the presence of a base, such as NaOH, to form a Schiff base. This Schiff base is then reacted with chloroacetic acid in the presence of an acid catalyst, such as p-toluenesulfonic acid, to form 1,1-dimethyl-7-azaspiro[3.5]nonane hydrochloride.

properties

IUPAC Name

3,3-dimethyl-7-azaspiro[3.5]nonane;hydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H19N.ClH/c1-9(2)3-4-10(9)5-7-11-8-6-10;/h11H,3-8H2,1-2H3;1H
Details Computed by InChI 1.0.6 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XJIGMFDQXDNRLG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1(CCC12CCNCC2)C.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H20ClN
Details Computed by PubChem 2.2 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

189.72 g/mol
Details Computed by PubChem 2.2 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1,1-Dimethyl-7-azaspiro[3.5]nonane hydrochloride

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